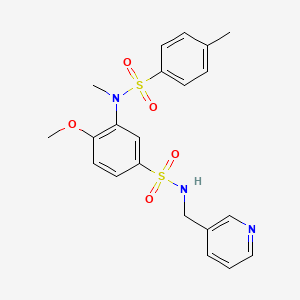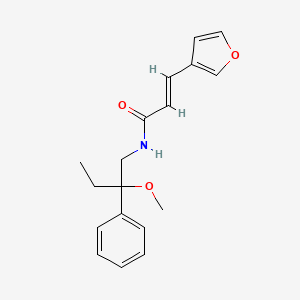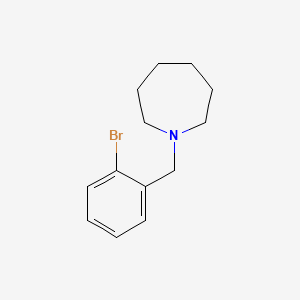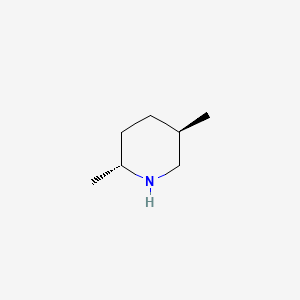
3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H23N3O5S2 and its molecular weight is 461.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthesis and Impurities
The novel synthesis methods for omeprazole, a drug closely related to the compound , focus on addressing the pharmaceutical impurities of proton pump inhibitors. This review highlights the synthesis processes, including the formation of sulfone N-oxide due to incomplete oxidation of pyrmetazole and overoxidation to sulfone. The findings indicate that the novel synthesis process for pharmaceutical impurities can achieve expected yields, offering insights for researchers in the development of proton pump inhibitors and their impurities, which can be utilized for further studies in various aspects, including as standard impurities for marketed formulations (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Gastroprotective Properties
Ebrotidine, another compound related to our compound of interest, showcases unique gastroprotective properties, combining H2-receptor antagonist properties with cytoprotective agents. Its mechanism, independent of endogenous prostaglandin generation, includes enhancing mucosal responses, improving the physicochemical characteristics of mucus gel, and promoting mucin macromolecular assembly. These properties highlight ebrotidine's potential in ulcer disease treatment, offering insights into the structural and functional dynamics of related sulfonamide compounds (Slomiany, Piotrowski, & Slomiany, 1997).
QSARs of CA Inhibitors
Quantitative structure-activity relationships (QSARs) of carbonic anhydrase (CA) inhibitors, including benzenesulfonamides, demonstrate the dependence of inhibition potency on the electronic properties of the sulfonamide group. This review presents a schematic model for the interaction of sulfonamides with CA, offering a foundation for understanding the molecular interactions of 3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide and similar compounds in scientific research (Gupta, 2003).
Sulfonamide-Based Medicinal Chemistry
The review on sulfonamide-based medicinal chemistry discusses the broad bioactive spectrum and medicinal applications of sulfonamide derivatives after chemical structural modifications. This comprehensive review highlights the advancements and future prospects in the development of new sulfonamide-based drug molecules, emphasizing their significance in creating broad-spectrum, high-activity, and low-toxicity pharmaceuticals (Shichao et al., 2016).
Propiedades
IUPAC Name |
4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-16-6-8-18(9-7-16)31(27,28)24(2)20-13-19(10-11-21(20)29-3)30(25,26)23-15-17-5-4-12-22-14-17/h4-14,23H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMBVYMHRGPHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2595660.png)
![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)

![3-benzyl-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2595665.png)


![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate](/img/structure/B2595668.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2595671.png)
![Ethyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate](/img/structure/B2595672.png)

![(Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B2595675.png)
